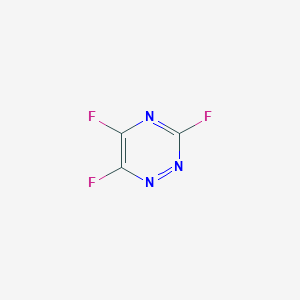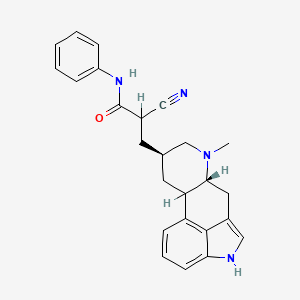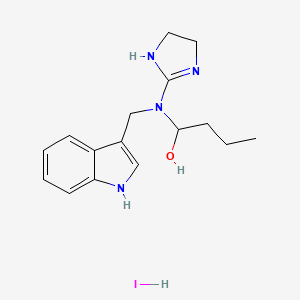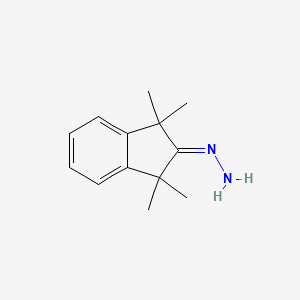
3,5,6-Trifluoro-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6-Trifluoro-1,2,4-triazine is a chemical compound with the molecular formula C3F3N3. It is a highly symmetrical molecule and is known for its unique chemical properties. This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. The presence of fluorine atoms in the structure enhances its reactivity and makes it a valuable compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5,6-Trifluoro-1,2,4-triazine can be synthesized by fluorinating trichloro-1,2,4-triazine. The fluorination process typically involves the use of potassium fluoride at high temperatures (around 450°C) in a flow system. This method yields a high percentage of the desired trifluorotriazine along with minor by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The fluorination agents used in industrial production may vary, including antimony trifluoride chloride, potassium fluorosulfate, or sodium fluoride .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,6-Trifluoro-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts readily with nucleophiles due to the electron-withdrawing effect of the fluorine atoms.
Hydrolysis: It hydrolyzes easily to form cyanuric acid.
Pyrolysis: At high temperatures (around 1300°C), it can decompose to form cyanogen fluoride.
Common Reagents and Conditions
Water: Reacts to form 6-fluoro-1,2,4-triazine-3,5(2H,4H)-dione.
Ammonia: Produces 5-amino-3,6-difluoro-1,2,4-triazine.
Amines: Forms various substituted triazines depending on the amine used.
Major Products
- 6-Fluoro-1,2,4-triazine-3,5(2H,4H)-dione
- 5-Amino-3,6-difluoro-1,2,4-triazine
- Substituted triazines with different functional groups .
Wissenschaftliche Forschungsanwendungen
3,5,6-Trifluoro-1,2,4-triazine has several applications in scientific research:
- Chemistry : Used as a precursor for synthesizing other fluorinated compounds and as a reagent in various organic reactions .
- Biology : Acts as a specific reagent for modifying tyrosine residues in enzymes .
- Medicine : Potential applications in drug development due to its ability to form stable compounds with biological activity .
- Industry : Utilized in the production of fiber-reactive dyes and as a fluorinating agent in various industrial processes .
Wirkmechanismus
The mechanism of action of 3,5,6-trifluoro-1,2,4-triazine involves its high reactivity towards nucleophiles. The electron-withdrawing fluorine atoms make the triazine ring highly susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in both chemical synthesis and biological applications, where it can modify specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trifluoro-1,3,5-triazine
- Cyanuric fluoride
- Trifluoro-s-triazine
- Cyanuryl fluoride
Uniqueness
3,5,6-Trifluoro-1,2,4-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct reactivity and properties compared to other fluorinated triazines. Its ability to undergo selective nucleophilic substitution and form stable products makes it valuable in various applications, from chemical synthesis to industrial processes .
Eigenschaften
CAS-Nummer |
75995-67-4 |
|---|---|
Molekularformel |
C3F3N3 |
Molekulargewicht |
135.05 g/mol |
IUPAC-Name |
3,5,6-trifluoro-1,2,4-triazine |
InChI |
InChI=1S/C3F3N3/c4-1-2(5)8-9-3(6)7-1 |
InChI-Schlüssel |
OSYSZYXZSHPLQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=NC(=N1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)





![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)
![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)



methylene]-](/img/structure/B14439254.png)
